Cas no 3278-89-5 (1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene)
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene Chemical and Physical Properties
Names and Identifiers
-
- Allyl Tribromophenyl Ether
- Allyl 2,4,6-tribromophenyl ether
- 2-Allyloxy-1,3,5-tribromobenzene
- 1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene
- 1,3,5-tribromo-2-prop-2-enoxybenzene
- TRIBROMOPHENYL ALLYL ETHER(TPE)
- 2,4,6-Tribromophenyl allyl ether
- 2.4.6-Tribrom-1-allyloxy-benzol
- Ether,4,6-tribromophenyl
- Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)-
- NSC35767
- Allyl 2,6-tribromophenyl ether
- FT-0634756
- UNII-2QB5393K07
- 2,4,6-Tribromophenylallyl ether
- Q27255479
- CAS-3278-89-5
- InChI=1/C9H7Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h2,4-5H,1,3H
- NSC-35767
- 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene
- Allyl 2,4,6-tribromophenyl ether, 98%
- DTXCID1024918
- NSC 35767
- NS00009674
- NCGC00256197-01
- FR-913
- 1,3,5-Tribromo-2-(2-propenyloxy)-benzene; Allyl 2,4,6-Tribromophenyl Ether; 2,4,6-Tribromophenyl Allyl Ether; Allyl 2,4,6-Tribromophenyl Ether; NSC 35767; Pyroguard FR 100
- 2,6-Tribromophenylallyl ether
- 2-(Allyloxy)-1,3,5-tribromobenzene
- SCHEMBL42433
- CHEMBL3188631
- DTXSID3044918
- Ether, allyl 2,4,6-tribromophenyl
- Benzene,3,5-tribromo-2-(2-propenyloxy)-
- J-018877
- MFCD00017773
- Benzene, 1,3,5-tribromo-2-(2-propenyloxy)-
- 2,4,6-Tribromophenoxypropene-2
- TBP-AE
- RZLLIOPGUFOWOD-UHFFFAOYSA-N
- Great lakes PHE-65
- Tox21_301711
- EINECS 221-913-2
- AKOS015889437
- E79371
- 3278-89-5
- 1,3,5-Tribromo-2-(2-propenyloxy)-benzene
- 2-(Allyloxy)-1,3,5-tribromobenzene #
- 2QB5393K07
- PYROGUARD FR 100
- allyl-2,4,6-tribromophenyl ether
-
- MDL: MFCD00017773
- Inchi: 1S/C9H7Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h2,4-5H,1,3H2
- InChI Key: RZLLIOPGUFOWOD-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1OCC=C)Br)Br
Computed Properties
- Exact Mass: 367.80500
- Monoisotopic Mass: 367.805
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.95
- Melting Point: 74-76 ºC
- Boiling Point: 339.5°Cat760mmHg
- Flash Point: 138°C
- Refractive Index: 1.599
- PSA: 9.23000
- LogP: 4.53890
- Solubility: Not determined
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 419664-250G |
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene |
3278-89-5 | 98% | 250G |
¥432.99 | 2022-02-24 | |
| Alichem | A019089008-1000g |
1-(Allyloxy)-2,3,4-tribromobenzene |
3278-89-5 | 95% | 1000g |
$453.60 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03597-250g |
1-(Allyloxy)-2,3,4-tribromobenzene |
3278-89-5 | 98% | 250g |
¥548.0 | 2024-07-18 | |
| BAI LING WEI Technology Co., Ltd. | FRS-043S-1mL |
2,4,6-Tribromophenyl allyl ether ,100 μg/mL in Toluene |
3278-89-5 | 100 μg/mL in Toluene | 1mL |
¥ 541 | 2021-07-08 | |
| TRC | T771900-1g |
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene |
3278-89-5 | 1g |
$ 68.00 | 2023-09-05 | ||
| TRC | T771900-25g |
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene |
3278-89-5 | 25g |
$80.00 | 2023-05-17 | ||
| TRC | T771900-50g |
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene |
3278-89-5 | 50g |
$ 91.00 | 2023-09-05 | ||
| TRC | T771900-100g |
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene |
3278-89-5 | 100g |
$119.00 | 2023-05-17 | ||
| TRC | T771900-250g |
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene |
3278-89-5 | 250g |
$148.00 | 2023-05-17 | ||
| TRC | T771900-500g |
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene |
3278-89-5 | 500g |
$187.00 | 2023-05-17 |
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene Suppliers
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene Related Literature
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Yanfen Hao,Shucheng Zheng,Pu Wang,Huizhong Sun,Julius Matsiko,Wenjuan Li,Yingming Li,Qinghua Zhang,Guibin Jiang Environ. Sci.: Processes Impacts 2021 23 400
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Chubashini Shunthirasingham,Nick Alexandrou,Kenneth A. Brice,Helena Dryfhout-Clark,Ky Su,Cecilia Shin,Richard Park,Artur Pajda,Ronald Noronha,Hayley Hung Environ. Sci.: Processes Impacts 2018 20 469
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3. Polyhalogenoaromatic compounds. Part 40. Synthesis and thermal rearrangements of some polychloropyridinesBrian Iddon,Hans Suschitzky,Jack A. Taylor J. Chem. Soc. Perkin Trans. 1 1979 2756
Additional information on 1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene
Professional Introduction to 1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene (CAS No. 3278-89-5)
1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene, chemically designated as CAS No. 3278-89-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic brominated ether has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular structure consists of a benzene ring substituted with three bromine atoms at the 1, 3, and 5 positions, linked to an ethoxy group at the 2-position via a vinyl ether linkage. Such a configuration imparts distinct reactivity and functionality, making it a valuable scaffold for synthetic chemistry and drug discovery.
The bromine atoms in 1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene contribute to its high electrophilicity, which is exploited in various synthetic transformations. The presence of the vinyl ether moiety further enhances its utility as a building block for more complex molecules. Recent advancements in synthetic methodologies have demonstrated the compound's efficacy in constructing intricate heterocyclic frameworks, which are often pivotal in developing novel therapeutic agents.
One of the most compelling aspects of this compound is its role as an intermediate in the synthesis of pharmaceutical intermediates. The bromine substituents facilitate cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups at specific positions on the benzene ring. This modularity has been leveraged in the development of antimicrobial agents, where structural modifications have led to compounds with enhanced efficacy against resistant bacterial strains.
Moreover, the ethoxy group in 1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene provides a site for further functionalization through nucleophilic substitution reactions. This property has been utilized in designing anticancer agents, where the benzene ring serves as a core structure linked to bioactive molecules via the ethoxy linkage. Studies have shown that derivatives of this compound exhibit promising cytotoxic activity against various cancer cell lines, underscoring its potential as a lead compound for oncology research.
In recent years, there has been growing interest in exploring the photophysical properties of brominated aromatic ethers like 1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene. The high electron-withdrawing nature of the bromine atoms and the conjugated system created by the vinyl ether linkage result in significant absorption and emission characteristics. These properties have been harnessed in the development of fluorescent probes for biological imaging applications. Researchers have synthesized novel derivatives that exhibit bright fluorescence and high photostability, making them suitable for tracking biological processes in real-time.
The compound's versatility also extends to its applications in material science, particularly in the synthesis of organic semiconductors and conductive polymers. The bromine atoms serve as anchoring points for π-conjugation systems, enhancing charge transport properties. This has led to the development of novel materials with potential applications in flexible electronics and organic photovoltaics (OPVs). The ability to fine-tune electronic properties through structural modifications makes 1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene an invaluable asset in this field.
From a synthetic chemistry perspective, this compound exemplifies the power of multi-functionalized aromatic systems as platforms for innovation. The interplay between electrophilic substitution on the benzene ring and nucleophilic addition at the vinyl ether linkage offers a rich palette of reaction pathways. Recent studies have highlighted its utility in constructing complex molecular architectures through sequential functionalization strategies. Such methodologies are crucial for developing next-generation therapeutics that target multiple disease pathways simultaneously.
The pharmaceutical industry continues to explore novel scaffolds derived from natural products and simple aromatic precursors like 1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene. By leveraging its unique reactivity profile, researchers can generate libraries of compounds with diverse biological activities. High-throughput screening (HTS) campaigns have identified several derivatives with potent inhibitory effects on enzymes implicated in metabolic disorders and inflammation. These findings underscore the importance of this compound as a starting point for drug discovery efforts aimed at addressing unmet medical needs.
Environmental considerations also play a role in modern chemical research involving compounds like 1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene. Efforts are underway to develop greener synthetic routes that minimize waste generation and hazardous byproducts. Catalytic methods employing transition metals have been particularly successful in achieving high yields with reduced environmental impact. Such innovations align with broader sustainability goals within the chemical industry while maintaining or even enhancing efficiency.
In conclusion,1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene (CAS No. 3278-89-5) represents a versatile and multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceutical intermediates to advanced materials development. As research progresses into new synthetic methodologies and functional derivatives,this aromatic brominated ether will undoubtedly continue to be a cornerstone molecule driving innovation throughout academia and industry alike.
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